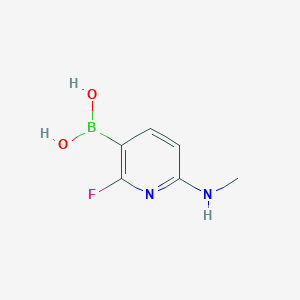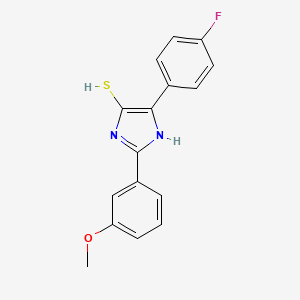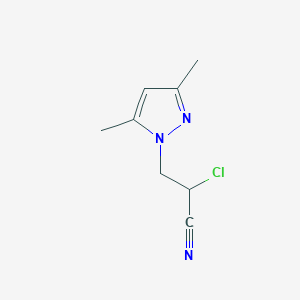
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Vue d'ensemble
Description
“2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 1338495-27-4 . It has a molecular weight of 183.64 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10ClN3/c1-6-3-7(2)12(11-6)5-8(9)4-10/h3,8H,5H2,1-2H3 . This indicates that the compound has a pyrazole ring with two methyl groups attached to it, a nitrile group, and a chlorine atom. Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28°C . The compound is an irritant .Applications De Recherche Scientifique
1. Complex Formation and Structural Analysis
- A study by Titi et al. (2021) highlights the synthesis and structural analysis of a mixed complex involving 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile derivatives. This complex was characterized using various spectroscopic techniques and single-crystal X-ray diffraction, revealing a triclinic structure with P1 symmetry stabilized by numerous hydrogen bonds in the crystal lattice. The complex demonstrated interesting thermal behavior and was also evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria (Titi et al., 2021).
2. Synthesis and Characterization of Novel Compounds
- Research by Bouanane et al. (2017) focused on the synthesis of novel ligands and complexes involving 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. These compounds were tested for catecholase activities, demonstrating that the reaction rate depended on various factors such as the nature of the substituents and the concentration of the ligand. The study also involved geometry optimizations and DFT calculations to gain insight into the geometry, electronic structure, and chemical reactivity of these complexes (Bouanane et al., 2017).
3. Catalyst Development for Ethylene Oligomerization
- Ainooson et al. (2011) explored the use of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile derivatives in developing catalysts for ethylene oligomerization. The study synthesized various pyrazolyl iron, cobalt, nickel, and palladium complexes and evaluated them as ethylene oligomerization catalysts. While some complexes did not produce active catalysts, the nickel complexes demonstrated significant activity, showcasing the potential of these compounds in industrial applications (Ainooson et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-(3,5-dimethylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-3-7(2)12(11-6)5-8(9)4-10/h3,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOSDIDUWYABEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)
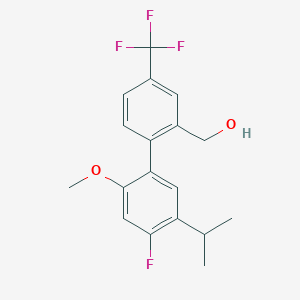

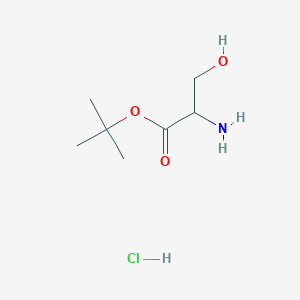
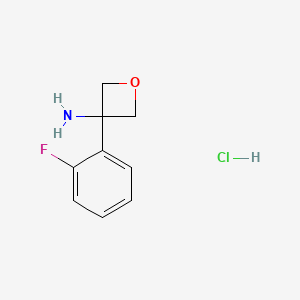

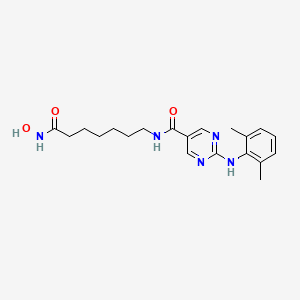
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)
